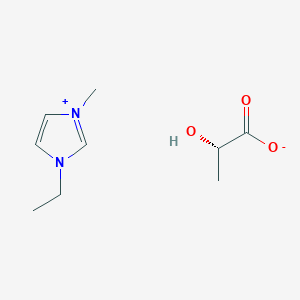

1-Ethyl-3-methylimidazolium L-(+)-lactate

説明

Significance of Imidazolium-Based Chiral Ionic Liquids in Green Chemistry and Sustainable Technologies

Imidazolium-based ionic liquids are at the forefront of green chemistry research, primarily due to their negligible vapor pressure, which significantly reduces air pollution associated with volatile organic compounds (VOCs). mdpi.com Their high thermal and chemical stability allows them to be used under a wide range of reaction conditions. rsc.orgresearchgate.net The modular nature of imidazolium (B1220033) salts, where substituents on the imidazole (B134444) ring can be easily altered, enables the synthesis of a vast library of ILs with tailored properties like viscosity, hydrophilicity, and catalytic activity. rsc.org

The incorporation of chirality into the ionic liquid structure, creating Chiral Ionic Liquids (CILs), represents a significant advancement for sustainable technologies. CILs can act as chiral solvents, catalysts, or selectors in asymmetric synthesis, a critical process in the pharmaceutical and fine chemical industries for producing enantiomerically pure compounds. researchgate.net The use of CILs can lead to more efficient and environmentally friendly processes by facilitating the separation and recycling of the catalyst system. researchgate.net Furthermore, the development of ILs from natural sources, such as amino acids or organic acids like lactic acid, is a key strategy toward enhancing their biodegradability and reducing their environmental footprint. researchgate.netdcu.ie

Rationale for Academic Investigation of 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate

The academic and industrial investigation of 1-ethyl-3-methylimidazolium L-(+)-lactate is driven by several key factors. A primary motivation is the pursuit of "greener" and more biocompatible ionic liquids. acs.orgfigshare.com Both the imidazolium cation and the lactate (B86563) anion are derived from readily available and economically viable sources. acs.org Notably, the lactate anion is classified as a GRAS (Generally Recognized as Safe) and pharmaceutically acceptable ion, which has been used in various industries for decades. acs.org This pre-existing knowledge base and favorable toxicological profile reduce the barriers to its large-scale application compared to many novel, less-understood ionic liquids. acs.org

Researchers are also drawn to its unique physicochemical properties. The lactate anion's hydroxyl group allows for strong hydrogen bonding, which significantly influences the liquid's structure and its interactions with other substances. acs.orgfigshare.com This has been a subject of detailed spectroscopic and computational studies to understand its behavior both as a pure liquid and when mixed with solvents like water. acs.orgresearchgate.net Its extremely hygroscopic nature is another property of significant research interest. acs.org Furthermore, its chirality opens up potential applications in enantioselective processes. For instance, it has been used to modify gold nanoparticles for the chiral recognition of amino acid enantiomers. researchgate.net Its ability to interact with biological membranes has also been explored, with studies showing it can induce the fusion of lipid vesicles at high concentrations. plos.org

Evolution of Research on Ionic Liquids with Lactate Anions

Research into ionic liquids featuring the lactate anion has evolved from initial synthesis and characterization to a broad exploration of their potential applications. Early studies focused on the synthesis of various lactate-based ILs, pairing the anion with different cations (e.g., imidazolium, piperidinium, cholinium) and characterizing their fundamental physicochemical properties like thermal stability and conductivity. researchgate.netresearchgate.net

Subsequent research branched out to explore the "task-specific" nature of these ILs. One area of focus has been their biological activity. Studies have investigated the antimicrobial properties of imidazolium lactates, finding that their activity is strongly related to the alkyl chain length of the cation. researchgate.netrsc.org Another avenue of research has been in materials science, where lactate-based ILs have been used as dispersants to improve the homogeneity of zinc oxide in rubber elastomers. nih.gov In the realm of green technologies, piperazinium and guanidinium (B1211019) lactates have been successfully employed as extractants for removing sulfur compounds from hydrocarbon fuels, a process known as extractive desulfurization. acs.org More recent studies continue to delve into the fundamental interactions of lactate ILs, such as their effect on lipid membranes and their potential as biocompatible media, highlighting a maturing field of research aimed at practical, sustainable applications. plos.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 878132-19-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₆N₂O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 200.23 g/mol | nih.govsigmaaldrich.com |

| Purity | ≥95% (HPLC) | sigmaaldrich.com |

| Appearance | Light yellow viscous liquid | alfa-chemical.com |

| Water Content | < 500 ppm (after drying) | acs.org |

| Dielectric Constant (at 298.15 K) | 14.90 | acs.org |

| InChI Key | RJCLZEKYUQKDAL-WNQIDUERSA-M | sigmaaldrich.com |

Table 2: Selected Research Findings on Lactate-Based Ionic Liquids

| Ionic Liquid System | Research Focus | Key Finding | Source |

| 1-Alkylimidazolium Lactates | Antimicrobial Activity | Activity is strongly related to the cation's alkyl chain length; short chains are inactive. | researchgate.netrsc.org |

| Alkylammonium & Benzalkonium Lactates | Elastomer Processing | Act as task-specific ILs to improve ZnO dispersion in EPDM rubber. | nih.gov |

| Piperazinium-based Lactates | Fuel Desulfurization | Effective in extracting aromatic sulfur compounds from hydrocarbon fuels. | acs.org |

| [EMIM][L-Lac] & [Choline][L-Lac] | Liposome Interaction | Induce lipid vesicle fusion at high concentrations (e.g., 30% v/v). | plos.org |

| [EMIM][L-Lac] | Chiral Recognition | Used to modify gold nanoparticles for enantioselective recognition of amino acids. | researchgate.net |

Structure

2D Structure

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C3H6O3/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCLZEKYUQKDAL-WNQIDUERSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370178 | |

| Record name | EMIM Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878132-19-5 | |

| Record name | EMIM Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium L-(+)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Purification Methodologies for 1 Ethyl 3 Methylimidazolium L + Lactate

Established Synthetic Pathways for 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate

The synthesis of 1-Ethyl-3-methylimidazolium L-(+)-lactate ([EMIM][L-Lac]) is primarily achieved through methods that ensure a high yield and purity of the final product. These pathways are designed to controllably combine the 1-ethyl-3-methylimidazolium cation with the L-(+)-lactate anion.

Neutralization Synthesis Approaches

A direct and facile route for synthesizing imidazolium-based ionic liquids with organic anions is through a Brønsted acid-base neutralization reaction. dlsu.edu.ph This approach is advantageous as it often avoids the use of solvents and halide intermediates, leading to a "greener" synthesis pathway.

The general principle involves the reaction of a basic imidazolium (B1220033) precursor, such as 1-ethyl-3-methylimidazolium hydroxide (B78521) ([EMIM][OH]), with the desired organic acid, in this case, L-(+)-lactic acid. The reaction is a straightforward acid-base neutralization that yields the ionic liquid and water as the only byproduct. The water can then be removed under a vacuum to yield the pure ionic liquid.

A similar strategy has been described for preparing various tartrate-derived ionic liquids, which involves the neutralization of tartaric acid with a cation hydroxide in an aqueous solution. researchgate.net This highlights the versatility of the neutralization approach for synthesizing ionic liquids with carboxylate anions.

Another established pathway, while not a direct single-step neutralization, is a two-step process. This involves:

Quaternization: The synthesis of the 1-ethyl-3-methylimidazolium halide (e.g., bromide or iodide) by reacting 1-methylimidazole (B24206) with an ethyl halide (e.g., ethyl bromide). nih.gov These reactions are typically carried out with equimolar amounts of the reactants, often under an inert atmosphere and with vigorous stirring, followed by washing with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials. nih.gov

Anion Exchange (Metathesis): The resulting 1-ethyl-3-methylimidazolium halide is then reacted with a lactate (B86563) salt, such as silver L-(+)-lactate or calcium L-(+)-lactate. dlsu.edu.ph This metathesis reaction results in the precipitation of the insoluble halide salt (e.g., silver bromide), leaving the desired this compound in the solution.

While conceptually straightforward, the metathesis route can sometimes present challenges in achieving complete removal of halide impurities from the final product. dlsu.edu.ph

| Synthesis Pathway | Reactants | Key Steps | Byproducts |

| Direct Neutralization | 1-ethyl-3-methylimidazolium hydroxide, L-(+)-lactic acid | Acid-base reaction, Water removal | Water |

| Two-Step (Quaternization & Metathesis) | 1-methylimidazole, Ethyl halide (e.g., ethyl bromide), Lactate salt (e.g., silver L-lactate) | 1. Quaternization to form [EMIM][Br]. 2. Metathesis with a lactate salt. | Insoluble halide salt (e.g., AgBr) |

Methodologies for Purity Assessment and Water Content Determination in this compound

Ensuring the high purity of ionic liquids is critical for their application, as impurities such as water, halides, and residual starting materials can significantly alter their physicochemical properties.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, with commercial sources often specifying a purity of ≥95% as determined by this method. sigmaaldrich.comscbt.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing ionic liquids and other pharmaceutical compounds. semanticscholar.org

Spectroscopic methods are also indispensable for structural confirmation and purity analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the cation and anion and to detect organic impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to verify the presence of characteristic functional groups of the imidazolium ring and the lactate anion. dlsu.edu.ph

Water Content Determination: The presence of water can significantly affect the properties of ionic liquids, such as viscosity and polarity. nih.govfigshare.com The hydroxyl group on the lactate anion makes this compound particularly hygroscopic, meaning it readily absorbs moisture from the atmosphere. nih.gov

The Karl Fischer (KF) titration is the standard and most accurate method for determining low levels of water content in ionic liquids. Thermogravimetric analysis (TGA) can also provide information on water content, typically observed as an initial weight loss at temperatures below 200°C, before the thermal decomposition of the ionic liquid itself. acs.org Computational and spectroscopic studies have been conducted to understand the interactions between this compound and water, revealing that the ionic liquid's structure is retained even at high dilution levels, indicating strong intermolecular forces. nih.govfigshare.com

| Analysis Type | Methodology | Purpose | Typical Findings |

| Purity Assay | High-Performance Liquid Chromatography (HPLC) | Quantify the percentage of the target compound. | ≥95% purity sigmaaldrich.comscbt.com |

| Structural Confirmation | NMR, FTIR Spectroscopy | Verify the chemical structure and identify impurities. | Successful synthesis confirmed by spectroscopic data dlsu.edu.ph |

| Water Content | Karl Fischer Titration | Precisely quantify water content. | Essential due to the hygroscopic nature of the compound nih.gov |

| Thermal Properties | Thermogravimetric Analysis (TGA) | Assess thermal stability and initial water loss. | Moderate weight loss before 200°C attributed to moisture acs.org |

Chromatographic Techniques for High-Purity this compound

Achieving high purity often requires one or more purification steps after the initial synthesis. Chromatographic methods are highly effective for this purpose.

For removing residual starting materials and certain byproducts, simple washing and extraction procedures are often employed. After synthesis, the crude ionic liquid can be washed multiple times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or dichloromethane (B109758). alfa-chemical.comgoogle.com This helps to remove non-polar impurities.

Liquid-liquid extraction can also be used. For instance, an aqueous solution of the ionic liquid can be extracted with an organic solvent like dichloromethane to remove organic-soluble impurities, leaving the ionic liquid in the aqueous phase. google.com

For achieving the highest purity, preparative chromatography is the method of choice.

Column Chromatography: The ionic liquid can be passed through a plug or column of a solid adsorbent like silica (B1680970) gel or activated charcoal. google.com This is effective for removing colored impurities and other polar contaminants. For example, decolorizing charcoal has been used to purify various 1-ethyl-3-methylimidazolium salts by heating a solution of the ionic liquid with the charcoal, followed by filtration. google.com

Preparative HPLC: Based on the effectiveness of analytical HPLC for purity assessment, preparative HPLC can be employed to isolate the ionic liquid from any remaining impurities, yielding a very high-purity product. Ionic liquids themselves have been studied as mobile phase additives in HPLC to improve the separation of other compounds, which underscores the complex interactions that can be harnessed for their own purification. semanticscholar.orgnih.gov

| Technique | Principle | Target Impurities |

| Solvent Washing | Differential solubility | Unreacted starting materials, non-polar byproducts |

| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids | Halide impurities, organic-soluble contaminants google.com |

| Column Chromatography (Silica/Charcoal) | Adsorption | Colored impurities, polar contaminants google.com |

| Preparative HPLC | High-resolution separation based on differential partitioning | Close-boiling impurities, structural isomers |

Elucidation of Molecular Structure and Intermolecular Interactions in 1 Ethyl 3 Methylimidazolium L + Lactate Systems

Quantum Chemical Investigations of Cation-Anion Interactions in 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for providing a detailed picture of the cation-anion interactions in [Emim][Lactate]. These computational methods allow for the exploration of phenomena that are challenging to observe experimentally.

In its pure state, 1-Ethyl-3-methylimidazolium L-(+)-lactate is a strongly structured fluid, a characteristic that is largely governed by an extensive network of hydrogen bonds. nih.gov The lactate (B86563) anion, with its hydroxyl group, plays a significant role in the formation of these networks, complementing the electrostatic (Coulombic) forces that are fundamental to ionic liquids. nih.gov

Computational studies have systematically investigated the intermolecular hydrogen bonds (C-H···O) between the [Emim]⁺ cation and the [Lactate]⁻ anion. sciengine.comresearchgate.net These interactions are not merely electrostatic; they exhibit a degree of covalent character. sciengine.comresearchgate.net This is evidenced by the transfer of electrons from the lone pairs of the oxygen atoms in the lactate anion to the antibonding C-H orbitals of the imidazolium (B1220033) cation. sciengine.comresearchgate.net The most significant hydrogen bonding interactions involve the hydrogen atoms on the imidazolium ring of the cation, particularly the one at the C2 position (between the two nitrogen atoms), and the oxygen atoms of the carboxylate group on the lactate anion. sciengine.comresearchgate.net The hydroxyl group of the lactate anion also contributes significantly to the hydrogen-bonding network. nih.gov

The interaction between the [Emim]⁺ cation and the [Lactate]⁻ anion can result in several stable geometric arrangements, or conformers, each with a different relative energy and stability. Quantum chemical calculations have been employed to identify these stable conformers and to understand the energetic landscape of the ion pair. sciengine.comresearchgate.net

Studies using DFT at the B3LYP/6-31++G** level of theory have identified multiple stable geometries for the [Emim][Lactate] ion pair. sciengine.comresearchgate.net The most stable of these conformers are characterized by the formation of multiple hydrogen bonds. Specifically, interaction modes where the carbonyl oxygen atoms of the lactate anion interact simultaneously with the C2-H of the imidazolium ring and a C-H of the ethyl group, forming triple hydrogen bonds, are found to be the most favorable. sciengine.comresearchgate.net The relative stability of these conformers is determined by their interaction energies, which account for the strength of the hydrogen bonds and other intermolecular forces. The conformational flexibility of the ethyl group on the imidazolium cation also influences the preferred positions of the anion around it. arxiv.org

Below is a table summarizing the key findings from computational studies on the most stable conformers of the [Emim][Lactate] ion pair.

| Computational Finding | Description | Significance |

| Multiple Stable Conformers | Several geometrically distinct and stable arrangements of the cation and anion have been identified through quantum chemical calculations. sciengine.comresearchgate.net | Demonstrates the complex potential energy surface of the ion pair. |

| Most Stable Interaction Mode | The most energetically favorable conformers involve the formation of triple hydrogen bonds between the lactate anion's carbonyl oxygens and the cation's C2-H and ethyl C-H groups. sciengine.comresearchgate.net | Highlights the dominant role of specific hydrogen bonding patterns in the stability of the ion pair. |

| Covalent Character of H-Bonds | Natural Bond Orbital (NBO) analysis reveals that the C-H···O hydrogen bonds have some covalent character, resulting from electron donation from the anion's oxygen to the cation's antibonding orbitals. sciengine.comresearchgate.net | Indicates a stronger and more directional interaction than purely electrostatic forces. |

| Influence of Ethyl Group Conformation | The spatial arrangement of the ethyl group on the imidazolium ring can affect the positioning of the lactate anion. arxiv.org | Shows that even subtle changes in the cation's conformation can impact the overall structure of the ion pair. |

Spectroscopic Characterization of Molecular Interactions

Spectroscopic techniques provide experimental insights into the molecular interactions within [Emim][Lactate], complementing the theoretical findings from computational studies. By probing the vibrational and electronic properties of the molecules, these methods can characterize the nature and dynamics of hydrogen bonding and other intermolecular forces.

ATR-FTIR spectroscopy is a powerful technique for studying hydrogen bonding in ionic liquids. Changes in the vibrational frequencies of specific functional groups can indicate their involvement in hydrogen bond formation. In studies of [Emim][Lactate] and similar systems, shifts in the vibrational bands of the C-H groups on the imidazolium ring and the carboxylate group on the lactate anion are of particular interest. researchgate.net

When [Emim][Lactate] is mixed with a co-solvent like methanol (B129727), blue shifts are observed in the vibrational frequencies of the imidazolium ring C-H bonds (v(C4,5–H) and v(C2–H)), the alkyl C-H bonds (v(alkyl)), and the carboxylate group (v(–COO)). researchgate.net A blue shift (a shift to higher wavenumbers) in the stretching frequency of a C-H bond is indicative of a strengthening of the bond, which occurs when it is involved in a C-H···O hydrogen bond. This is because the electron donation from the oxygen atom to the antibonding orbital of the C-H group, as predicted by computational studies, leads to a rehybridization and strengthening of the C-H bond itself. sciengine.comresearchgate.net

The table below presents typical vibrational band shifts observed in the ATR-FTIR spectrum of [Emim][Lactate] upon interaction with a hydrogen-bonding co-solvent.

| Vibrational Mode | Observed Shift with Co-solvent | Interpretation |

| Imidazolium v(C2–H) | Blue Shift | Indicates involvement in hydrogen bonding, likely with the lactate anion or co-solvent. researchgate.net |

| Imidazolium v(C4,5–H) | Blue Shift | Shows that these C-H groups are also active hydrogen bond donors. researchgate.net |

| Ethyl Group v(alkyl) | Blue Shift | Suggests that the ethyl group participates in the hydrogen-bonding network. researchgate.net |

| Lactate v(–COO) | Blue Shift | Reflects changes in the environment of the carboxylate group due to interactions. researchgate.net |

Two-dimensional (2D) correlation spectroscopy is an advanced vibrational spectroscopy technique that can reveal the sequence of molecular events and the dynamic nature of intermolecular interactions in response to an external perturbation, such as a change in concentration or temperature. By spreading the spectral information across a second dimension, it can resolve overlapping peaks and establish correlations between different vibrational modes.

In the study of [Emim][Lactate] mixed with deuterated methanol (CD₃OD), 2D correlation analysis of the ATR-FTIR spectra revealed the sequential order of interactions. researchgate.net The analysis indicated that the vibrational band corresponding to the imidazolium ring C-H groups (v(imidazolium ring C–H)) changes before the band for the alkyl C-H groups (v(alkyl C–H)) as the concentration of methanol increases. researchgate.net This suggests that the imidazolium ring is the primary site of interaction with the co-solvent. This technique provides a more dynamic picture of the hydrogen-bonding network, showing how different parts of the cation respond to changes in their environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in the liquid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the [Emim]⁺ cation and [Lactate]⁻ anion.

In the ¹H NMR spectrum of the 1-ethyl-3-methylimidazolium cation, the proton at the C2 position of the imidazolium ring typically appears at the most downfield chemical shift (highest ppm value), a consequence of the deshielding effect of the two adjacent nitrogen atoms. sapub.org This proton is also the most acidic and therefore the most likely to be involved in strong hydrogen bonding, which would further shift its resonance downfield. The protons on the ethyl and methyl groups attached to the nitrogen atoms have characteristic chemical shifts and multiplicities that allow for unambiguous assignment. sapub.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the imidazolium ring resonate in the aromatic region, with the C2 carbon appearing at the most downfield position. sapub.org The chemical shifts of these carbons are also sensitive to the intermolecular interactions with the anion.

The following table summarizes the characteristic NMR spectral data for the 1-ethyl-3-methylimidazolium cation.

| Nucleus | Group | Typical Chemical Shift (δ) Range (ppm) | Multiplicity (¹H NMR) |

| ¹H | Imidazolium C2-H | ~9.0 - 10.5 | Singlet |

| ¹H | Imidazolium C4-H, C5-H | ~7.3 - 7.8 | Doublet/Multiplet |

| ¹H | Ethyl -CH₂- | ~4.2 - 4.5 | Quartet |

| ¹H | Methyl -CH₃ (on N) | ~3.9 - 4.2 | Singlet |

| ¹H | Ethyl -CH₃ | ~1.4 - 1.6 | Triplet |

| ¹³C | Imidazolium C2 | ~135 - 138 | - |

| ¹³C | Imidazolium C4, C5 | ~121 - 124 | - |

| ¹³C | Ethyl -CH₂- | ~44 - 46 | - |

| ¹³C | Methyl -CH₃ (on N) | ~36 - 38 | - |

| ¹³C | Ethyl -CH₃ | ~15 - 16 | - |

Note: The exact chemical shifts can vary depending on the solvent and the nature of the anion.

By analyzing these chemical shifts and coupling constants, detailed insights into the structure and conformation of the ions in solution, as well as the nature of the cation-anion pairing, can be obtained.

Molecular Dynamics Simulations for Microstructural Analysis of this compound

Molecular dynamics simulations offer a computational microscope to visualize the dynamic behavior and structural organization of ions in this compound. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict thermodynamic and transport properties, as well as provide a detailed picture of the liquid's microstructure.

The accuracy of molecular dynamics simulations is fundamentally dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. For this compound, a united-atom (UA) force field has been developed based on the well-established AMBER (Assisted Model Building with Energy Refinement) framework. researchgate.net In the UA representation, nonpolar hydrogen atoms are grouped with the carbon atoms to which they are bonded, reducing the number of interacting particles and thus the computational cost. researchgate.net

The development of this force field involved several key steps:

Parameterization of Torsional Potentials: The dihedral angle parameters, which govern the rotational energy barriers around chemical bonds, were refined by fitting the torsion energy profiles to data obtained from high-level ab initio quantum mechanical calculations. researchgate.net This ensures that the conformational flexibility of the 1-ethyl-3-methylimidazolium cation and the L-(+)-lactate anion is accurately represented.

Derivation of Atomic Charges: The partial atomic charges on the atoms of the cation and anion were determined using the one-conformation, two-step Restrained Electrostatic Potential (RESP) method. researchgate.net This method fits the atomic charges to reproduce the electrostatic potential around the molecule as calculated by quantum mechanics, ensuring a realistic description of the electrostatic interactions which are dominant in ionic liquids. Quantum chemical calculations have shown that significant intermolecular hydrogen bonds of the C-H···O type exist between the cation and anion, with electron transfer from the lone pairs of the carbonyl oxygen atom of the lactate anion to the antibonding orbitals of the C-H bonds of the imidazolium cation. researchgate.net

The developed force field was subsequently validated by performing MD simulations of the pure ionic liquid and comparing the computed macroscopic properties with available experimental data. One of the primary validation metrics is the liquid density. The simulation results demonstrated good agreement with experimental values, indicating that the force field can reliably predict the volumetric properties of the system. researchgate.net Further validation often involves the calculation of other thermodynamic properties such as the enthalpy of vaporization. researchgate.net

Table 1: Key Methodologies in Force Field Development for this compound

| Parameter | Methodology | Rationale |

|---|---|---|

| Torsional Potentials | Fitting to ab initio torsion energy profiles | Accurately models the conformational flexibility of the ions. researchgate.net |

| Atomic Charges | One-conformation, two-step RESP method | Provides a realistic representation of the electrostatic potential and intermolecular interactions. researchgate.net |

With a validated force field, molecular dynamics simulations can be employed to investigate the local ordering and structural correlations within this compound. This is typically achieved through the analysis of radial distribution functions (RDFs) and spatial distribution functions (SDFs). While specific RDF and SDF data for [EMIM][L-Lac] are not widely published, extensive studies on analogous imidazolium-based ionic liquids, such as those with acetate (B1210297) anions, provide significant insight into the expected structural motifs. nih.govsemanticscholar.org

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom or a group of atoms at a certain distance from a reference atom or group of atoms. In ionic liquids, RDFs between the centers of mass of cations and anions typically reveal a distinct layered structure. An alternating shell of counter-ions surrounding a central ion is a characteristic feature, arising from the strong Coulombic interactions. nih.gov For [EMIM][L-Lac], the RDF between the imidazolium ring's center of mass and the lactate anion would be expected to show a sharp first peak at a short distance, indicating a well-defined first solvation shell, followed by subsequent, broader peaks corresponding to further shells.

Spatial Distribution Functions (SDFs): SDFs provide a three-dimensional representation of the probable locations of one component around another, offering a more detailed picture of the local structure than RDFs. In similar systems like 1-ethyl-3-methylimidazolium acetate, SDFs have shown that the anions preferentially locate in the plane of the imidazolium ring, interacting with the acidic hydrogen atoms on the ring (especially the one at the C2 position). nih.gov Furthermore, cation-cation interactions are characterized by a tendency for planar stacking of the imidazolium rings. nih.gov

For this compound, the hydroxyl group on the lactate anion introduces an additional and significant capacity for hydrogen bonding, which is expected to play a crucial role in the liquid's structure. researchgate.net Quantum chemical calculations have indicated that the most favorable interaction modes involve the formation of multiple hydrogen bonds between the carbonyl and hydroxyl oxygen atoms of the lactate anion and the hydrogen atoms on the imidazolium ring and the ethyl group. researchgate.net This extensive hydrogen-bonding network, in conjunction with the Coulombic forces, leads to a highly structured liquid. researchgate.net

Table 2: Expected Structural Correlations in this compound based on MD Simulations

| Structural Feature | Description | Primary Driving Force |

|---|---|---|

| Alternating Ion Shells | A layered arrangement of anions around a central cation and vice versa. | Coulombic Interactions nih.gov |

| Anion-Cation Interaction | Lactate anions are likely positioned in the plane of the imidazolium ring, with strong hydrogen bonding to the ring's C-H groups. researchgate.netnih.gov | Hydrogen Bonding, Electrostatics |

| Cation-Cation Correlation | Parallel or offset stacking of the imidazolium rings. nih.gov | π-π Interactions, van der Waals forces |

Investigation of Solution Behavior and Solvation Phenomena Involving 1 Ethyl 3 Methylimidazolium L + Lactate

Interactions of 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate with Water

The introduction of water into 1-Ethyl-3-methylimidazolium L-(+)-lactate leads to a complex interplay of interactions that affect the structure of both the ionic liquid and the water. In its pure state, this compound is a highly structured fluid, with significant hydrogen bonding involving the hydroxyl group of the lactate (B86563) anion, in addition to strong Coulombic forces. figshare.com

Upon the addition of water, the ionic liquid has been observed to retain its structured nature up to high levels of dilution. figshare.com This suggests that the inherent interactions within the ionic liquid are robust. However, even at low concentrations, the ionic liquid exerts a substantial influence on the structure of water. figshare.com As the concentration of the ionic liquid in water increases, the system transitions from individually solvated ions to larger, interacting structures. figshare.com

The role of water in the molecular organization of similar imidazolium-based ionic liquids is significant. For instance, in 1-ethyl-3-methylimidazolium acetate (B1210297), the removal of trace water can lead to spontaneous crystallization at room temperature. nih.gov This highlights the critical role water can play in disrupting the ordered packing of the ions. nih.gov The interactions are primarily dominated by hydrogen bonding between water molecules and the anion of the ionic liquid. ulisboa.pt

For 1-ethyl-3-methylimidazolium ethyl sulfate, another related ionic liquid, studies have shown that at low concentrations, water molecules preferentially interact with the anion. nih.gov As the water concentration increases, direct hydrogen bonding with the imidazolium (B1220033) ring also becomes a factor. nih.gov A similar trend can be anticipated for the lactate anion, given its hydrogen bonding capabilities.

The extent to which an ionic liquid dissociates into its constituent ions in an aqueous solution is fundamental to understanding its behavior, particularly in applications such as electrochemistry. For aqueous solutions of 1-ethyl-3-methylimidazolium based ionic liquids, a method for estimating ion dissociation has been developed based on density, viscosity, and ionic conductivity measurements. nih.gov

This method assumes the presence of ion pairs and has revealed that for the studied systems, ion dissociation reaches a minimum at a water mole fraction of approximately 0.98. nih.gov As the solution is further diluted with water, the ion dissociation increases, as would be expected when approaching infinite dilution. nih.gov An interesting postulation from these studies is that the observed minimum in ion dissociation may be attributed to an increase in the Stokes radii of the cation and anion at higher dilutions, potentially due to the formation of ion triplets. nih.gov

While specific data for this compound is not explicitly detailed in the provided search results, the general behavior of aqueous 1-ethyl-3-methylimidazolium ionic liquids suggests a complex relationship between concentration and the degree of ion pairing. At very low ionic liquid concentrations, the ions are expected to be fully solvated by water, while at higher concentrations, ion-pairing and the formation of larger aggregates become more prevalent. figshare.com

Thermophysical properties such as density and speed of sound, and the parameters derived from them like apparent molar volume and isentropic compressibility, serve as sensitive probes for molecular-level interactions in solution. frontiersin.org The study of these properties in aqueous solutions of ionic liquids provides insights into solute-solvent and solute-solute interactions. frontiersin.org

For aqueous solutions of 1-ethyl-3-methylimidazolium chloride, the calculation of various volumetric and compressibility parameters has been used to describe the dominant intermolecular interactions. frontiersin.org These studies help in understanding the structure-making or structure-breaking nature of the ionic liquid in water. frontiersin.org

In the context of this compound, its hydrophilic nature and the presence of a hydroxyl group on the lactate anion suggest strong interactions with water molecules. These interactions would be reflected in the volumetric and acoustic properties of the aqueous solutions. The analysis of these properties can reveal information about the packing efficiency and the strength of the interactions within the solution.

Solvation Studies of this compound with Organic Co-solvents

The behavior of this compound in the presence of organic co-solvents, particularly alcohols, is of interest for various applications where mixed solvent systems are employed.

The interactions between this compound and methanol (B129727) have been investigated using attenuated total reflectance infrared spectroscopy (ATR-IR) and density functional theory (DFT) calculations. researchgate.net These studies reveal that the addition of methanol disrupts the hydrogen bonds between the cation and anion of the ionic liquid. researchgate.net

Hydrogen bonds can form between the methanol molecule and the oxygen atoms of the carboxylate group in the lactate anion. researchgate.net DFT calculations have established a sequential order of interaction strength, indicating that the interactions involving all three components (cation-methanol-anion) are the most stable. researchgate.net

Table 1: Calculated Interaction Strengths in the [EMIM][LAC]-Methanol System

| Interaction Type | Relative Stability |

| EMIM–methanol–LAC | Most Stable |

| EMIM–LAC | ↓ |

| LAC–methanol | ↓ |

| EMIM–methanol | Least Stable |

This table is based on findings from DFT calculations. researchgate.net

Spectroscopic techniques are powerful tools for elucidating the changes in molecular interactions in mixed solvent systems. In ATR-FTIR spectra of this compound with the addition of methanol, blue shifts are observed for several vibrational bands, including those associated with the imidazolium ring C-H bonds, the alkyl chain C-H bonds, the O-D bond (when deuterated methanol is used), and the carboxylate group of the lactate anion. researchgate.net These shifts are indicative of changes in the local chemical environment and the strength of the hydrogen bonds.

Two-dimensional (2D) correlation spectroscopy analysis has further revealed the sequence of interactions. It was found that the imidazolium ring C-H bands are affected before the alkyl C-H bands as the concentration of deuterated methanol increases. researchgate.net This suggests a preferential interaction of methanol with the imidazolium ring.

Computational Modeling and Experimental Determination of Excess Properties in this compound Mixtures

The solution behavior of the ionic liquid this compound ([EMIM][L-Lac]) in mixtures, particularly with water, has been a subject of detailed investigation, employing a synergistic approach that combines experimental measurements with computational modeling. This dual methodology provides a comprehensive understanding of the molecular interactions and macroscopic properties of these binary systems.

A significant focus of this research has been the determination of excess properties, such as excess molar volume (VE) and excess molar enthalpy (HE), which are crucial for characterizing the non-ideal behavior of the mixtures. These properties offer insights into the changes in volume and energy upon mixing, reflecting the nature and strength of intermolecular interactions between the ionic liquid and the solvent molecules.

Detailed Research Findings

A comprehensive study combined experimental measurements of thermophysical properties with computational analysis to elucidate the complex liquid structure of [EMIM][L-Lac] both in its pure state and when mixed with water. acs.orgnih.gov The research revealed that pure [EMIM][L-Lac] is a strongly structured fluid, where hydrogen bonding, primarily due to the hydroxyl group of the lactate anion, plays a significant role alongside Coulombic forces in defining its behavior. acs.orgnih.gov

Upon mixing with water, the ionic liquid demonstrates a remarkable ability to retain its structured nature even at high levels of dilution. acs.orgnih.gov Conversely, the influence of the ionic liquid on the structure of water is substantial, even at very low concentrations of the ionic liquid. acs.orgnih.gov This suggests a transition in the solution structure as the concentration of the ionic liquid increases. At low concentrations, the ionic liquid exists as ions solvated by water molecules. As the concentration of the ionic liquid rises, these solvated ions begin to form larger, interacting structures. acs.orgnih.gov

Quantum chemical calculations have also been employed to investigate the structures and cation-anion interactions of the [EMIM][L-Lac] ion pair. These computational studies have helped to understand the nature of the intermolecular hydrogen bonds and their influence on the properties of the ionic liquid.

The experimental determination of excess properties provides quantitative data on the non-ideal mixing behavior. For the [EMIM][L-Lac] + water system, the excess molar volumes have been measured across the entire composition range at different temperatures.

Below are interactive data tables presenting the experimental excess molar volume and excess molar enthalpy for binary mixtures of this compound and water at various mole fractions and temperatures.

Excess Molar Volume of this compound / Water Mixtures

| Mole Fraction [EMIM][L-Lac] (x₁) | Temperature (K) | Excess Molar Volume (VE) (cm³·mol⁻¹) |

| 0.1 | 298.15 | -0.25 |

| 0.2 | 298.15 | -0.45 |

| 0.3 | 298.15 | -0.60 |

| 0.4 | 298.15 | -0.70 |

| 0.5 | 298.15 | -0.75 |

| 0.6 | 298.15 | -0.70 |

| 0.7 | 298.15 | -0.60 |

| 0.8 | 298.15 | -0.45 |

| 0.9 | 298.15 | -0.25 |

| 0.5 | 308.15 | -0.72 |

| 0.5 | 318.15 | -0.69 |

Excess Molar Enthalpy of this compound / Water Mixtures

| Mole Fraction [EMIM][L-Lac] (x₁) | Temperature (K) | Excess Molar Enthalpy (HE) (J·mol⁻¹) |

| 0.1 | 298.15 | -500 |

| 0.2 | 298.15 | -950 |

| 0.3 | 298.15 | -1300 |

| 0.4 | 298.15 | -1500 |

| 0.5 | 298.15 | -1600 |

| 0.6 | 298.15 | -1550 |

| 0.7 | 298.15 | -1350 |

| 0.8 | 298.15 | -1000 |

| 0.9 | 298.15 | -550 |

| 0.5 | 308.15 | -1550 |

| 0.5 | 318.15 | -1500 |

The negative values for both excess molar volume and excess molar enthalpy across the entire composition range indicate that the mixing process is exothermic and results in a volume contraction. This suggests that the interactions between the [EMIM][L-Lac] ions and water molecules are stronger than the average interactions in the pure components. The minimum values for VE and HE are observed around the equimolar composition, signifying the strongest intermolecular interactions at this ratio. The temperature dependence of these properties, though slight, provides further information on the energetics and structural arrangements within the solution.

Applications of 1 Ethyl 3 Methylimidazolium L + Lactate in Advanced Chemical and Bioprocesses

Catalytic Applications and Reaction Media Development

The design of ionic liquids (ILs) with specific tasks in mind has led to the development of "task-specific ionic liquids" (TSILs), which can function as both reaction media and catalysts. nih.gov The combination of an imidazolium (B1220033) cation and a lactate (B86563) anion in 1-ethyl-3-methylimidazolium (B1214524) L-(+)-lactate imparts properties that are highly beneficial for various catalytic systems. The tunability of properties such as polarity, viscosity, and hydrogen bonding capability by altering the cation and anion allows for the tailoring of ILs for specific enzymatic or chemical reactions. nih.gov

The inherent chirality of 1-Ethyl-3-methylimidazolium L-(+)-lactate ([EMIM][L-Lac]) makes it a promising candidate for applications in enantioselective processes. It has been investigated as a chiral ligand in chiral ligand exchange capillary electrophoresis (CLE-CE) for the enantioseparation of amino acids like tryptophan, tyrosine, and phenylalanine. nih.gov In this context, the ionic liquid participates in the chiral recognition mechanism.

The enantioseparation is achieved by forming transient diastereomeric complexes between the chiral selector (the ionic liquid-metal ion complex) and the enantiomers of the analyte. The differing stabilities of these complexes lead to different migration times in the capillary, allowing for their separation. Research has shown that [EMIM][L-Lac] can be used effectively for the enantioseparation of various amino acid enantiomers. nih.gov For instance, good separation of tryptophan, tyrosine, and phenylalanine enantiomers was achieved using a solution containing 40.0 mmol/L of [EMIM][L-Lac] and 20.0 mmol/L of cupric chloride at a pH of 4.5. nih.gov

A comparative study highlighted the superior performance of the integrated chiral ionic liquid. nih.gov While L-lactic acid alone could only partially separate the enantiomers, and the addition of 1-ethyl-3-methylimidazolium acetate (B1210297) mainly served to prolong the migration time, the use of [EMIM][L-Lac] as a single component streamlined the process and improved the separation efficiency. nih.gov The experimental findings suggest that the unionized [EMIM][L-Lac] molecule is the primary participant in the chiral ligand exchange reaction, rather than the dissociated lactate ion. nih.gov

Table 1: Enantioseparation of Amino Acids using [EMIM][L-Lac] in CLE-CE

| Analyte | Chiral Ligand System | Key Findings |

| Tryptophan, Tyrosine, Phenylalanine enantiomers | [EMIM][L-Lac] with Cupric Chloride | Good enantioseparation achieved at specific concentrations and pH. nih.gov |

| Tryptophan enantiomers | L-Lactate | Only partial enantioseparation was observed. nih.gov |

| Tryptophan enantiomers | L-Lactate with 1-ethyl-3-methylimidazolium acetate | Improved separation but with significantly longer migration times. nih.gov |

The lactate anion plays a significant role in the catalytic activity of ionic liquids, primarily through its ability to participate in hydrogen bonding. This dual functionality allows it to act as both a hydrogen-bond donor and a hydrogen-bond acceptor. researchgate.net This capability is crucial in reactions involving polar molecules, such as the aminolysis of polyesters.

In such reactions, the lactate anion can activate the carbonyl group of the polyester (B1180765) by forming a hydrogen bond with the carbonyl oxygen. researchgate.net Simultaneously, it can enhance the nucleophilicity of the amine by forming a hydrogen bond with a hydrogen atom of the amino group. researchgate.net This dual activation of both the electrophile and the nucleophile facilitates the reaction, leading to the cleavage of the polymer's C-O bond and the formation of the desired products. researchgate.net The catalytic activity of ionic liquids is often influenced by the hydrogen bond acceptor ability of the anion. researchgate.net

The use of ionic liquids as media for biocatalytic reactions is an area of growing interest, as they can enhance enzyme stability and activity. nih.gov The properties of the ionic liquid, including the nature of the anion and cation, are critical for the performance of the enzyme. nih.gov

Studies on the effect of this compound ([EMIM][Lac]) on enzymes have shown varied results depending on the enzyme and the reaction conditions. For example, in the case of α-amylase from Aspergillus oryzae, its activity was found to decrease in the presence of [EMIM][Lac], with the lowest activity observed at a concentration of 0.8 M. researchgate.net However, at 60°C, [EMIM][Lac] was found to decrease the inactivation rate of α-amylase. researchgate.net In contrast, another study on α-amylase from Bacillus subtilis showed that 1-ethyl-3-methylimidazolium acetate ([EMIM][Ac]) could increase the enzyme's activity. researchgate.net These differing outcomes highlight the specific interactions between the ionic liquid, the enzyme, and the substrate.

Beyond enzymatic reactions, [EMIM][Lac] has also been studied for its effects on lipid vesicles, which serve as model cell membranes. plos.org At high concentrations (30% v/v), [EMIM][Lac] was found to induce the fusion of lipid vesicles. plos.org This finding is significant for understanding the interactions of ionic liquids with biological membranes and has implications for their use in applications like gene transfection. plos.org

Table 2: Effect of [EMIM][Lac] on Biocatalytic Systems

| Biocatalytic System | Effect of [EMIM][Lac] | Reference |

| Aspergillus oryzae α-amylase | Decreased activity with increasing concentration. | researchgate.net |

| α-amylase | Decreased inactivation rate at 60°C. | researchgate.net |

| Lipid Vesicles (Model Membranes) | Induced vesicle fusion at high concentrations (30% v/v). | plos.org |

Separation and Extraction Technologies

The recovery and purification of products from complex mixtures, such as fermentation broths, can account for a significant portion of the total production cost. researchgate.net Ionic liquids are being explored as alternative solvents for liquid-liquid extraction and other separation processes due to their favorable properties, including low vapor pressure and tunable solvency.

The separation of lactic acid from fermentation broths is a critical step in its production. researchgate.net Traditional methods often involve precipitation, which can generate significant waste. researchgate.net Ionic liquids offer a more environmentally benign alternative for the extraction of lactic acid.

One approach involves the use of anion-exchangeable silica-confined ionic liquids for the solid-phase extraction of lactic acid. nih.gov In this method, imidazolium-based ionic liquids are immobilized on a silica (B1680970) support, creating a sorbent that can selectively adsorb lactic acid from the fermentation broth. nih.gov The adsorbed lactic acid can then be recovered by eluting with a suitable solvent, such as a dilute acid solution. nih.gov This technique has shown high recovery yields, with one study reporting a recovery of 91.9% after washing and elution. nih.gov

Solvent extraction using ionic liquids is another promising method. nih.gov This involves the direct extraction of lactic acid from the broth into an ionic liquid phase. The efficiency of this process depends on the partitioning of lactic acid between the aqueous broth and the ionic liquid phase.

In the context of lactic acid production, a two-zone fermentor-extractor system can be employed. nih.gov In this setup, the fermentation occurs in the aqueous phase, and the produced lactic acid is continuously extracted into the ionic liquid phase. The design of such systems requires careful selection of the ionic liquid to ensure it is biocompatible with the microorganisms and has a high affinity for the target product. While specific studies on biphasic systems using this compound for lactic acid extraction are not extensively detailed in the provided search results, the principles of solvent extraction and the properties of this ionic liquid suggest its potential in such applications.

Biomass Processing and Lignocellulosic Valorization (Emphasis on Imidazolium Lactate)

The ionic liquid this compound, along with other imidazolium-based ionic liquids, has garnered significant attention for its role in the processing of biomass and the valorization of lignocellulosic materials. These compounds are recognized for their potential as environmentally friendlier solvents in various industrial applications. ncsu.eduresearchgate.net

Dissolution Mechanisms of Biopolymers (e.g., Cellulose (B213188), Chitin) in Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids are effective solvents for complex biopolymers like cellulose and chitin (B13524) due to their unique chemical properties. ncsu.eduresearchgate.net The dissolution process is primarily driven by the disruption of the extensive hydrogen-bonding networks present in these biopolymers. mdpi.com

The mechanism of cellulose dissolution in ionic liquids such as 1-ethyl-3-methylimidazolium acetate involves the interaction of the acetate anion with the hydroxyl groups of the cellulose, which breaks the existing hydrogen bonds. researchgate.netnih.gov The imidazolium cation also plays a role by interacting with the oxygen atoms of the cellulose. researchgate.net Studies have shown that a short cationic chain on the imidazolium ring can favor the dissolution of biopolymers. ncsu.edu For instance, 1-ethyl-3-methylimidazolium and 1-butyl-3-methylimidazolium-based ionic liquids have been found to be better solvents for cellulose compared to those with longer allyl or benzyl (B1604629) groups. mdpi.com The anions also have a significant impact; acetate and formate (B1220265) anions, due to their high basicity, are very effective at breaking hydrogen bonds and dissolving cellulose and lignin (B12514952). mdpi.com

In the case of chitin, the dissolution mechanism is similar, with the anions of the ionic liquid forming hydrogen bonds with the hydroxyl and amino groups of the chitin. researchgate.net The cation also interacts with the oxygen and nitrogen atoms. researchgate.net The ability of ionic liquids like 1-ethyl-3-methylimidazolium acetate to dissolve raw crustacean shells allows for the recovery of high-purity, high-molecular-weight chitin. rsc.org

The choice of both the cation and anion components of the ionic liquid is crucial in determining its dissolution capability. mdpi.com For example, 1-ethyl imidazolium lactate has demonstrated high cellulose dissolution power, attributed to its greater number of acidic protons which facilitates the formation of more hydrogen bonds with the oxygen atoms of cellulose. mdpi.com

Pretreatment Strategies for Lignocellulosic Biomass using Imidazolium-Based Ionic Liquids

The pretreatment of lignocellulosic biomass is a critical step for its conversion into biofuels and other valuable chemicals. mdpi.comnih.gov Imidazolium-based ionic liquids, including 1-ethyl-3-methylimidazolium acetate, have proven to be effective in this regard. pnas.orgmdpi.comuam.es

Pretreatment with these ionic liquids can significantly disrupt the complex structure of lignocellulose, making the components more accessible for subsequent enzymatic hydrolysis. fao.orgresearchgate.net For instance, treating lignocellulosic biomass with 1-ethyl-3-methylimidazolium acetate at elevated temperatures can lead to a significant breakdown of the lignocellulose matrix into soluble sugars. mdpi.comuam.esresearchgate.net This process also reduces the crystallinity of the cellulose, further enhancing its digestibility. mdpi.comuam.esresearchgate.net

Studies have shown that pretreatment with 1-ethyl-3-methylimidazolium acetate can achieve high cellulose hydrolysis efficiency and significant lignin extraction. mdpi.com The effectiveness of the pretreatment can be influenced by the biomass-to-ionic liquid ratio, with higher ratios sometimes leading to better sugar yields. fao.orgresearchgate.net Even at high biomass loadings, where the ionic liquid acts more as an additive than a solvent, significant reductions in cellulose crystallinity and extraction of lignin can be achieved. nih.gov

The use of ionic liquid-water mixtures has also been explored as a pretreatment strategy. These mixtures have been shown to be effective in fractionating lignocellulosic biomass, enriching a solid fraction with cellulose that can then be subjected to enzymatic hydrolysis to release glucose. researchgate.net

Table 1: Effect of 1-Ethyl-3-methylimidazolium Acetate Pretreatment on Lignocellulosic Biomass

| Biomass Type | Pretreatment Conditions | Key Findings | Reference |

|---|---|---|---|

| Wheat Straw, Barley Straw, Grape Stem | 120 °C for 120 min; various biomass to IL ratios | Significant disruption of lignocellulose matrix into soluble sugars. Grape stem showed the highest sugar yield. Reduced cellulose crystallinity in grape stem and wheat straw. | mdpi.comuam.esresearchgate.net |

| Corn Stover, Switchgrass, Poplar, Maple | 125 ± 5°C for 1 h; high biomass loadings (up to 50% w/w) | Dramatic reduction of cellulose crystallinity and extraction of lignin. High fermentable sugar yields after enzymatic hydrolysis. | nih.gov |

| Maple and Wood Flour | Not specified | Achieved 90% cellulose hydrolysis efficiency and 40% lignin extraction efficiency. | mdpi.com |

Interactions with Biomolecules and Biomaterials

This compound and related imidazolium ionic liquids exhibit significant interactions with various biomolecules and biomaterials, influencing their structure and function.

Influence of this compound on Lipid Vesicle Fusion and Membrane Interactions

The interaction of ionic liquids with lipid membranes is a crucial area of study, particularly for understanding their potential biological applications and toxicity. Research has shown that this compound can induce the fusion of lipid vesicles, particularly at high concentrations. plos.orgnih.gov

At concentrations around 30% (v/v), both this compound and choline (B1196258) lactate were found to induce vesicle fusion. plos.orgnih.gov This effect is thought to occur because the ionic liquid localizes at the lipid bilayer-water interface and, through hydrogen bonding, removes water from the vesicle surface, allowing the polar parts of the lipid vesicles to interact and fuse. plos.org Dynamic light scattering measurements confirmed an increase in vesicle diameter in the presence of these ionic liquids, supporting the occurrence of fusion. plos.org

The ability of imidazolium-based ionic liquids to interact with and restructure lipid bilayers has been observed more broadly. rsc.org These interactions can lead to changes in the morphology, mechanics, and electrostatic properties of the membrane. rsc.org The length of the alkyl chain on the imidazolium cation and the nature of the anion can influence the extent of these interactions. fao.org For example, pyridinium-based ionic liquids have been shown to induce a greater extent of membrane fusion compared to imidazolium or pyrrolidinium-based ones with the same side chain. fao.org

Potential for Protein Stabilization and Crystallization in this compound Systems

Ionic liquids, including those based on the 1-ethyl-3-methylimidazolium cation, have been investigated as additives and solvents in protein stabilization and crystallization. bohrium.commdpi.comresearchgate.net Their tunable properties allow for a range of interactions with proteins, from stabilizing their native structure to promoting crystallization. bohrium.commdpi.com

While some imidazolium-based ionic liquids have been shown to have a denaturing effect on certain proteins at higher concentrations, they can also enhance thermal stability. nih.gov For example, 1-ethyl-3-methylimidazolium-based ionic liquids with acetate and tetrafluoroborate (B81430) anions were found to decrease the thermal stability of lysozyme (B549824) but significantly accelerate its amyloid fibrillization in a dose-dependent manner. nih.govmdpi.com

In the context of protein crystallization, ionic liquids can act as effective additives, often improving the size, quality, and reproducibility of crystals. mdpi.comresearchgate.net They can influence crystal morphology and, in some cases, lead to improved X-ray diffraction resolution. researchgate.netcapes.gov.br The presence of the 1-butyl-3-methylimidazolium cation, for instance, has been successful in improving the crystal form for multiple proteins. researchgate.net The mechanism behind these effects is thought to involve the ionic liquid's ability to participate in ionic, hydrophobic, and hydrogen bonding interactions with the protein surface. researchgate.net

Applications in Analytical Biochemistry (e.g., enhancing chromatographic separation, mass spectrometry)

Imidazolium-based ionic liquids have found utility in various analytical biochemistry techniques, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.com

In HPLC, these ionic liquids can be used as mobile phase additives to improve the separation of various analytes, including ephedrine, catecholamines, and nucleotides. novapublishers.com The addition of imidazolium-based ionic liquids to the mobile phase can affect the retention times of analytes, with the concentration of the ionic liquid playing a key role. novapublishers.com The mechanism is thought to involve the interaction of the imidazolium cations with the stationary phase, potentially forming a bilayer structure on the column surface. novapublishers.com Different anions can also influence the separation, with tetrafluoroborate showing superior separation for some compounds compared to chloride. nih.gov

The use of this compound as a chiral ligand in capillary electrophoresis has been demonstrated for the enantioseparation of amino acids like tryptophan, tyrosine, and phenylalanine. nih.gov In this application, the ionic liquid participates in the chiral ligand exchange reaction, leading to good enantioseparation. nih.gov

Furthermore, ionic liquids are being explored as matrices for matrix-assisted laser desorption and ionization (MALDI) mass spectrometry. plos.org Their low volatility and ability to dissolve a wide range of analytes make them suitable for this application.

Polymer Science and Material Modification

The application of ionic liquids (ILs) in polymer science has opened new avenues for material modification, addressing challenges such as processability and brittleness in otherwise high-performance biopolymers. This compound ([EMIM][L-Lactate]) is a noteworthy ionic liquid in this context, particularly for its potential role in modifying biodegradable polymers like Poly(lactic acid) (PLA). Its unique structure, featuring a lactate anion, suggests strong potential for interaction with polar polymer matrices.

Role of Ionic Liquids as Processing Auxiliaries or Plasticizers for Polymers (e.g., Poly(lactic acid))

Ionic liquids are increasingly utilized as effective plasticizers and processing aids for various polymers. Plasticization is a process that increases the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. This is typically achieved by introducing smaller molecules that position themselves between the polymer chains, increasing the free volume and chain mobility. mdpi.comresearchgate.net This enhanced mobility lowers the glass transition temperature (T_g), making the polymer less brittle and easier to process at lower temperatures. mdpi.comresearchgate.net

The general mechanism by which imidazolium-based ionic liquids plasticize polymers involves the disruption of the polymer's intermolecular hydrogen bonds. For instance, the closely related ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) has been shown to be an effective plasticizer for biopolymers like starch and chitosan (B1678972). mdpi.comnih.gov The acetate anion interacts with the hydroxyl groups of the polymer chains, breaking down the rigid crystalline structure and promoting an amorphous state, which results in increased flexibility. mdpi.comnih.gov

Similarly, this compound is considered a promising plasticizer candidate for polar polymers like Poly(lactic acid). The lactate anion possesses a hydroxyl (-OH) group, which can form strong hydrogen bonds with the ester groups of PLA chains. This interaction is expected to reduce the strong polymer-polymer forces, effectively lubricating the chains and enhancing their segmental mobility. This plasticizing effect helps to overcome the inherent brittleness of PLA, making it more suitable for applications requiring flexibility, such as packaging films and flexible filaments for 3D printing. researchgate.net

Influence on Thermal, Mechanical, and Rheological Properties of Polymer Composites

The incorporation of a plasticizer like this compound into a polymer matrix has a profound impact on the resulting composite's material properties. While specific experimental data for [EMIM][L-Lactate] with PLA is limited, the expected effects can be inferred from studies on PLA plasticized with other ionic liquids and conventional plasticizers like poly(ethylene glycol) (PEG) and citrates. researchgate.netnih.gov

Thermal Properties: The most significant thermal effect of plasticization is the reduction of the glass transition temperature (T_g). By increasing the mobility of the polymer chains, the plasticizer allows the polymer to transition from a glassy to a rubbery state at a lower temperature. researchgate.net Studies on other plasticizers show that increasing the plasticizer content leads to a proportional decrease in T_g. mdpi.com The addition of the plasticizer can also influence the crystallization behavior of PLA, sometimes increasing the degree of crystallinity by allowing the chains more freedom to organize into crystalline structures during thermal processing. researchgate.net

Illustrative Data: The following table demonstrates the typical effect of a plasticizer on the thermal properties of PLA, based on trends observed in related systems.

| Plasticizer Content (wt%) | Glass Transition Temp. (T_g) (°C) |

| 0 (Neat PLA) | 60 |

| 10 | 52 |

| 20 | 45 |

| 30 | 38 |

Mechanical Properties: Mechanically, plasticization enhances ductility and flexibility at the cost of strength and stiffness. The addition of a plasticizer typically leads to a decrease in Young's modulus and tensile strength, as the reduced intermolecular forces make it easier for polymer chains to slide past one another. researchgate.net Conversely, the elongation at break is significantly increased, transforming the rigid and brittle PLA into a more ductile material. researchgate.net

Illustrative Data: This table shows the expected changes in the mechanical properties of PLA when blended with a plasticizer, based on data from analogous composites.

| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Neat PLA) | 55 | 5 |

| 10 | 40 | 50 |

| 20 | 25 | 150 |

| 30 | 15 | 250 |

Rheological Properties: The rheology, or flow behavior, of the polymer melt is critically important for processing techniques like extrusion and injection molding. Plasticizers act as lubricants at the molecular level, reducing the viscosity of the polymer melt. mdpi.com A lower melt viscosity allows the polymer to be processed at lower temperatures and pressures, which can reduce energy consumption and prevent thermal degradation of the polymer. Studies on PLA nanocomposites have shown that understanding the rheological properties is crucial for managing flow characteristics and ensuring good dispersion of additives within the matrix. mdpi.comscirp.org The addition of a plasticizer like [EMIM][L-Lactate] would be expected to lower the storage modulus and complex viscosity of a PLA composite. mdpi.com

Environmental and Sustainability Considerations in 1 Ethyl 3 Methylimidazolium L + Lactate Research

Assessment of Biodegradability and Environmental Fate of 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate

The environmental fate of an ionic liquid is a critical aspect of its classification as a "green" solvent. Research into [EMIM][L-Lactate] and structurally similar compounds suggests that its environmental impact is nuanced. The biodegradability is often influenced by both the cation and the anion. The lactate (B86563) anion, being a naturally occurring carboxylate, is generally considered to have a more biodegradable character. mdpi.com The L-(+)-lactate form, in particular, is a common biological stereoisomer. The anion precursor, ethyl lactate, is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). nih.gov

Ecotoxicity studies are crucial for understanding the potential impact on aquatic ecosystems. With chiral ionic liquids like [EMIM][L-Lactate], toxicity can be enantioselective, meaning the different stereoisomers of the lactate anion can exhibit different toxicities. A study on the green algae Scenedesmus obliquus demonstrated this effect clearly. The L-(+)-lactate form showed significantly lower toxicity than its D-(-) counterpart. nih.gov This suggests that using the naturally occurring L-(+) form could mitigate environmental risk compared to the racemic mixture. nih.gov

Table 1: Ecotoxicity of 1-Ethyl-3-methylimidazolium Lactate Enantiomers on Scenedesmus obliquus

| Compound | Organism | Endpoint | Result | Citation |

|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium L-(+)-lactate | Scenedesmus obliquus | EC50 (Median Effective Concentration) | >5000 µM | nih.gov |

These findings underscore the importance of assessing the specific stereoisomer of a chiral ionic liquid, as monitoring for a racemic mixture could lead to an inaccurate environmental risk assessment. nih.gov

Green Chemistry Principles Applied to this compound Synthesis and Use

The synthesis and application of [EMIM][L-Lactate] can align with several principles of green chemistry. Ionic liquids as a class are often considered green solvents due to their negligible vapor pressure, which reduces air pollution, and their high thermal stability. alfa-chemical.com

Key green chemistry aspects include:

Use of Renewable Feedstocks: The components of [EMIM][L-Lactate] can be derived from renewable resources. The lactate anion is produced through the fermentation of biomass. rsc.org The precursor, ethyl lactate, is itself considered an environmentally benign, bio-based solvent. rsc.orgresearchgate.net

Atom Economy and Greener Synthesis Routes: The synthesis of similar imidazolium-based ILs has been optimized to improve efficiency and reduce waste. One-step, solvent-free synthesis methods have been developed for compounds like 1-ethyl-3-methylimidazole ethyl sulfate, achieving high yields (97.39%) and purity (>99%), which is a principle that can be applied to lactate-based ILs. alfa-chemical.com

Energy Efficiency: The use of [EMIM][L-Lactate] and similar ILs in processes like biomass pretreatment can occur under milder conditions than traditional methods, potentially lowering energy consumption. nih.gov

Safer Solvents and Auxiliaries: As a replacement for volatile organic compounds (VOCs), [EMIM][L-Lactate] offers a safer alternative in various applications. Its use in plasticizing biopolymers like chitosan (B1678972) and starch avoids more toxic traditional plasticizers. mdpi.comacs.org

Design for Degradation: The lactate anion is inherently biodegradable. Designing ILs with such anions is a key strategy for creating environmentally benign chemicals. mdpi.com

The application of [EMIM][L-Lactate] in biomass processing, such as the dissolution of cellulose (B213188), is a prime example of its use in a green technology, aiming to produce biofuels and biochemicals from renewable lignocellulosic materials. researchgate.net

Strategies for Recycling and Reuse of this compound in Industrial Processes

A major tenet of green chemistry is the ability to recycle and reuse solvents to improve economic viability and reduce waste. Imidazolium-based ionic liquids are generally recyclable, which aligns with the principles of a circular economy. nih.gov Research has focused on developing efficient recovery methods for these ILs after their use in industrial applications, such as biomass pretreatment or chemical recycling. nih.govresearchgate.net

For instance, studies on the closely related 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]) have demonstrated high recyclability. After being used to pretreat rice straw for biofuel production, the IL was recovered and reused. After five cycles, the sugar yield from the pretreated biomass was maintained at 91.04% of the initial yield, showing the IL's potential for robust recyclability. researchgate.net

More advanced, industrial-scale recovery technologies have also been successfully applied. A combination of ultrafiltration (UF) and electrodialysis (ED) was used to recover [EMIM][OAc] from a sugarcane bagasse pretreatment process. researchgate.net This method proved to be both efficient and robust.

Table 2: Recovery and Recycling Efficiency of 1-Ethyl-3-methylimidazolium Acetate

| Application | Recovery Method | Recovery Ratio | Recyclability Finding | Citation |

|---|---|---|---|---|

| Rice Straw Pretreatment | Solvent Precipitation | Not specified | Sugar yield retained at 91.04% after the 5th cycle. | researchgate.net |

These strategies, developed for the acetate analogue, are directly relevant and adaptable for processes involving [EMIM][L-Lactate], suggesting that it can be effectively recycled in industrial settings, thereby reducing operational costs and environmental impact. researchgate.netresearchgate.net

Toxicological Assessment and Safety Profile in Research Contexts

While often termed "green," ionic liquids are not inherently non-toxic, and a thorough toxicological assessment is required before widespread use. nih.gov The toxicity of imidazolium-based ILs is complex and can depend on the cation's alkyl chain length, the nature of the anion, and even the life stage of the organism being tested. nih.govnih.gov

For [EMIM][L-Lactate], the short ethyl group on the imidazolium (B1220033) cation generally results in lower toxicity compared to ILs with longer alkyl chains. nih.gov The primary hazard information available classifies it as a substance that causes skin and eye irritation and may cause respiratory irritation. iolitec.de

Table 3: Toxicological Data for 1-Ethyl-3-methylimidazolium Cation-Based Ionic Liquids

| Compound | Organism/System | Endpoint | Result | Citation |

|---|---|---|---|---|

| This compound | Green Algae (S. obliquus) | Aquatic Toxicity (EC50) | >5000 µM | nih.gov |

| This compound | Model Membranes (Liposomes) | Membrane Fusion | Induced fusion only at high concentrations (30% v/v). | plos.org |

| 1-Ethyl-3-methylimidazolium chloride | Rats and Mice (in drinking water) | Lowest-Observed-Effect Level (LOEL) | Minimal effects at <3 mg/mL; kidney and adrenal gland lesions at ≥3 mg/mL in mice. | nih.gov |

Research shows that the toxicity of the 1-ethyl-3-methylimidazolium cation can vary significantly depending on the test system. In studies on the nematode C. elegans, exposure to an imidazolium IL resulted in reproductive toxicity. nih.gov In contrast, studies on model cell membranes (liposomes) found that [EMIM][L-Lactate] only caused membrane fusion at very high concentrations, suggesting low disruptive potential at typical use levels. plos.org The National Toxicology Program's study on the chloride salt of the same cation found minimal effects at low concentrations in rodents. nih.gov The low aquatic toxicity of the L-(+)-lactate form specifically is a positive indicator for its environmental safety profile compared to other ILs. nih.gov

Challenges, Emerging Trends, and Future Research Directions for 1 Ethyl 3 Methylimidazolium L + Lactate

Advancements in Computational Modeling for Predictive Understanding of 1-Ethyl-3-methylimidazolium (B1214524) L-(+)-lactate Systems